molecular formula C6H6N4S B7722193 4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione

4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione

Cat. No.: B7722193
M. Wt: 166.21 g/mol
InChI Key: YZMVHADJFGBNBZ-UHFFFAOYSA-N
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Description

4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyrimidine with carbon disulfide in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. Additionally, it can bind to receptors and modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Uniqueness

4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione is unique due to its specific structure, which includes both an amino group and a thione group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it may offer enhanced potency and selectivity in certain applications .

Properties

IUPAC Name

4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-4-3-1-2-8-5(3)10-6(11)9-4/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMVHADJFGBNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(NC(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C2C1=C(NC(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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